molecular formula C12H17N3O3S B2685107 N1-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide CAS No. 2034541-12-1

N1-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide

Cat. No. B2685107
CAS RN: 2034541-12-1
M. Wt: 283.35
InChI Key: FBGZAYDTROTJDR-UHFFFAOYSA-N
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Description

“N1-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide” is a complex organic compound. It contains a furan ring, which is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains a thiomorpholine ring, which is a six-membered ring with four carbon atoms, one nitrogen atom, and one sulfur atom. The “oxalamide” part of the name suggests the presence of a functional group derived from oxalic acid, an organic compound with the formula H2C2O4 .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The furan and thiomorpholine rings would likely contribute significantly to the compound’s three-dimensional structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out. The furan ring is known to undergo reactions such as electrophilic substitution and nucleophilic addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure. For example, the presence of the polar oxalamide group could influence its solubility in different solvents .

Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on the synthesis and structural analysis of compounds related to N1-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide. For instance, the synthesis, crystal structure, and vibrational properties of furan-2-ylmethyl and thiomorpholinomethyl derivatives have been extensively studied. These studies involve detailed density functional theory (DFT) calculations and X-ray diffraction analyses to understand the molecular and crystal structures of such compounds (Hong Sun et al., 2021).

Medicinal Chemistry Applications

In medicinal chemistry, furan and thiomorpholine derivatives show promise in the development of new pharmaceuticals. Compounds featuring these motifs have been synthesized and evaluated for various biological activities, including antimicrobial and anti-tuberculosis properties. For example, derivatives of furan-2-carbohydrazide have been synthesized and screened for antimicrobial activities, highlighting the potential of these compounds in the development of new antimicrobial agents (Serap Başoğlu et al., 2013).

Photophysical Properties and Applications

The photophysical properties of furan-based compounds have been a subject of interest, particularly in the context of materials science. Studies on furan-fused phenanthroline derivatives, for example, have explored their potential applications in organic light-emitting diodes (OLEDs) and as photoluminescent materials. These compounds exhibit interesting luminescent properties that could be harnessed for various optical and electronic applications (Ye Liu et al., 2019).

Catalytic and Synthetic Applications

Furan and thiomorpholine derivatives also find applications in catalysis and synthetic chemistry. N,N'-Bisoxalamides, including those with furan-2-ylmethyl groups, have been shown to enhance the catalytic activity in Cu-catalyzed coupling reactions, facilitating the synthesis of (hetero)aryl amines and secondary amines. Such findings underscore the utility of these compounds in facilitating efficient and selective synthetic transformations (Subhajit Bhunia et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for potential medicinal uses, its mechanism of action would involve how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and toxicity. Proper safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity under different conditions, and investigating its interactions with other molecules .

properties

IUPAC Name

N'-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3S/c13-11(16)12(17)14-8-9(10-2-1-5-18-10)15-3-6-19-7-4-15/h1-2,5,9H,3-4,6-8H2,(H2,13,16)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGZAYDTROTJDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)C(=O)N)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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